![molecular formula C7H9NO3 B043809 4-Hydroxy-2,3-dimethoxypyridine CAS No. 123631-83-4](/img/structure/B43809.png)
4-Hydroxy-2,3-dimethoxypyridine
Overview
Description
4-Hydroxy-2,3-dimethoxypyridine (4-HDP) is a compound found in nature and is of great interest to scientists due to its potential applications in various fields. It is a member of the pyridine family, a class of compounds that are known for their ability to act as a ligand in coordination chemistry and as a reactant in organic synthesis. 4-HDP has a wide range of applications in the scientific and medical fields, such as in the synthesis of drugs, pesticides, and other compounds. It has also been studied for its potential use as a therapeutic agent and for its possible role in the regulation of gene expression. In
Scientific Research Applications
- Application : Researchers explore its use in sustainable synthesis routes, emphasizing green chemistry principles. The compound’s structure allows for diverse modifications and functionalization, making it an attractive candidate for eco-friendly processes .
- Application : Scientists utilize biosynthetic pathways to construct natural and unnatural polysubstituted 4-hydroxy-2-pyrones. These compounds serve as intermediates for synthesizing complex natural products .
- Application : Researchers investigate their role as building blocks in polyketide synthesis. Novel chemical methods, such as alkyne cyclizations using transition metal complexes, enable straightforward access to these pyrones .
- Application : Scientists explore their biological activity, aiming to develop new drugs or optimize existing ones. Understanding their interactions with biological targets is crucial for drug design .
- Application : Researchers investigate the use of 4-hydroxy-2-pyrones as ligands or substrates in transition metal-catalyzed reactions. These reactions enable efficient access to diverse chemical structures .
- Application : Scientists modify the pyrone ring to create derivatives with improved properties. By altering substituents or functional groups, they aim to enhance bioactivity or optimize drug-like properties .
Biorenewable Molecules and Green Chemistry
Natural Product Synthesis
Polyketide Chemistry
Biological Activity and Pharmacophores
Transition Metal Complexes and Catalysis
Natural Product Derivatives and Modification
properties
IUPAC Name |
2,3-dimethoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-6-5(9)3-4-8-7(6)11-2/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIDKNSBVIZOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445961 | |
Record name | 2,3-Dimethoxypyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,3-dimethoxypyridine | |
CAS RN |
123631-83-4 | |
Record name | 2,3-Dimethoxypyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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